- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of TetraorganoboratesChemistry - A European Journal, 2021, 27(13), 4322-4326,
Cas no 912350-00-6 (Potassium 4-iodophenyltrifluoroborate)

912350-00-6 structure
상품 이름:Potassium 4-iodophenyltrifluoroborate
Potassium 4-iodophenyltrifluoroborate 화학적 및 물리적 성질
이름 및 식별자
-
- Potassium 4-iodophenyltrifluoroborate
- potassium,trifluoro-(4-iodophenyl)boranuide
- Borate(1-), trifluoro(4-iodophenyl)-, potassium, (T-4)- (9CI)
- potassium trifluoro(4-iodophenyl)boranuide
- CS-0189289
- Potassium 4-iodophenyltrifluoroborate, >=96%
- Potassium 4-iodophenyl trifluoroborate
- AS-2315
- Potassium trifluoro(4-iodophenyl)borate(1-)
- Potassium4-iodophenyltrifluoroborate
- 912350-00-6
- potassium;trifluoro-(4-iodophenyl)boranuide
- MFCD09800738
- E85477
- AKOS016339814
- DB-231690
- DTXSID30635627
-
- MDL: MFCD09800738
- 인치: 1S/C6H4BF3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H/q-1
- InChIKey: IQLRWNHKSKNCBF-UHFFFAOYSA-N
- 미소: F[B-](C1C=CC(I)=CC=1)(F)F
계산된 속성
- 정밀분자량: 309.90400
- 동위원소 질량: 309.90399g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 133
- 총 키 단위 수량: 2
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 0Ų
실험적 성질
- 융해점: 297-299°C
- PSA: 0.00000
- LogP: 2.34560
- 민감성: Light Sensitive
Potassium 4-iodophenyltrifluoroborate 보안 정보
- 신호어:Warning
- 피해 선언: H315; H319; H335
- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 위험 범주 코드: 36/37/38
- 보안 지침: 26
-
위험물 표지:
- 저장 조건:Store at room temperature
Potassium 4-iodophenyltrifluoroborate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-280008-1g |
Potassium 4-iodophenyltrifluoroborate, |
912350-00-6 | 1g |
¥1158.00 | 2023-09-05 | ||
Key Organics Ltd | AS-2315-0.5G |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | >95% | 0.5g |
£37.00 | 2025-02-08 | |
eNovation Chemicals LLC | D769603-5g |
Potassium4-iodophenyltrifluoroborate |
912350-00-6 | 96% | 5g |
$245 | 2023-05-17 | |
TRC | P698773-100mg |
Potassium 4-Iodophenyltrifluoroborate |
912350-00-6 | 100mg |
$ 65.00 | 2022-06-02 | ||
TRC | P698773-500mg |
Potassium 4-Iodophenyltrifluoroborate |
912350-00-6 | 500mg |
$ 80.00 | 2022-06-02 | ||
Chemenu | CM218649-25g |
Potassium trifluoro(4-iodophenyl)borate |
912350-00-6 | 95% | 25g |
$475 | 2021-06-16 | |
Ambeed | A177439-250mg |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | 98% | 250mg |
$24.0 | 2025-03-16 | |
Apollo Scientific | PC200131-5g |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | 99% | 5g |
£107.00 | 2025-02-21 | |
Key Organics Ltd | AS-2315-5MG |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | AS-2315-1G |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | >95% | 1g |
£50.00 | 2025-02-08 |
Potassium 4-iodophenyltrifluoroborate 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
참조
합성회로 2
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Iodine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 Reagents: Potassium bifluoride Solvents: Water ; 10 min, rt
1.2 Reagents: Iodine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 Reagents: Potassium bifluoride Solvents: Water ; 10 min, rt
참조
- Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate MoietyJournal of Organic Chemistry, 2006, 71(19), 7491-7493,
합성회로 3
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt
참조
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond FormationOrganic Letters, 2021, 23(11), 4179-4184,
합성회로 4
반응 조건
1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 15 min, rt
참조
- Denitrogenative Pd/Cu-catalyzed Suzuki-type Cross-coupling of Aryltrifluoroborates with Arylhydrazine Hydrochlorides in Water under Room TemperatureApplied Organometallic Chemistry, 2018, 32(3),,
합성회로 5
반응 조건
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C; 1 h, -78 °C; 40 min, -78 °C → rt
1.2 Reagents: Potassium bifluoride Solvents: Water ; 30 min, rt
1.2 Reagents: Potassium bifluoride Solvents: Water ; 30 min, rt
참조
- Preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halidesOrganic Letters, 2009, 11(19), 4330-4333,
합성회로 6
반응 조건
1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 1 h, 70 °C
참조
- A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common IntermediatesJournal of Organic Chemistry, 2015, 80(11), 5428-5435,
합성회로 7
반응 조건
1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt
참조
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond FormationOrganic Letters, 2021, 23(11), 4179-4184,
합성회로 8
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
참조
- Photocatalyzed transition-metal-free oxidative cross-coupling reactions of tetraorganoboratesChemRxiv, 2020, 1, 1-6,
합성회로 9
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
참조
- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of TetraorganoboratesChemistry - A European Journal, 2021, 27(13), 4322-4326,
Potassium 4-iodophenyltrifluoroborate Raw materials
- 1,4-Diidobenzene
- 1-Bromo-4-iodobenzene
- 4-Iodophenylboronic acid
- Boron, [N-[(carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO](4-iodophenyl)-, (T-4)-
- Potassium 4-Bromophenyltrifluoroborate
Potassium 4-iodophenyltrifluoroborate Preparation Products
Potassium 4-iodophenyltrifluoroborate 관련 문헌
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
5. Book reviews
912350-00-6 (Potassium 4-iodophenyltrifluoroborate) 관련 제품
- 1189097-36-6(Potassium 3-iodophenyltrifluoroborate)
- 1404945-84-1(3-amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one)
- 1213669-75-0(4-(1S)-1-aminoethyl-2-methoxy-6-nitrophenol)
- 2386732-23-4(tert-butyl N-3-oxo-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-4-ylcarbamate)
- 1804144-98-6(1-Bromo-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one)
- 518057-73-3(5-Amino-2-fluorobenzyl bromide)
- 1368966-67-9(1-(1H-pyrrol-3-yl)prop-2-en-1-one)
- 900640-66-6(2-{(Propan-2-yl)aminomethyl}-3,4-dihydroquinazolin-4-one)
- 22012-97-1(Cryptomerin A)
- 1532926-04-7(1-(3-Fluoropropyl)-1h-pyrazol-4-amine)
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